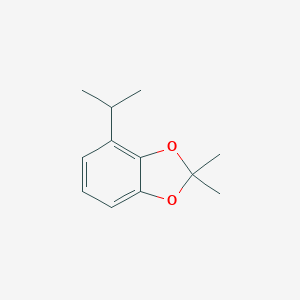

2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Übersicht

Beschreibung

2,2-Dimethyl-4-isopropyl-1,3-benzodioxole is a chemical compound with potential relevance in various scientific fields. Due to the specificity of the compound's name, direct research might be limited, but insights can be drawn from related compounds and their chemical behaviors.

Synthesis Analysis

The synthesis of related benzodioxole compounds often involves reactions under specific conditions that can influence the yield and purity of the product. For instance, the reaction of catechol with 2,4-dimethyl-2,3-pentadiene in a mass spectrometric synthesis setup proved the structure of a similar product, 2,2-diisopropyl-1,3-benzodioxole, highlighting the importance of precise reaction conditions and analytical techniques in synthesizing and confirming the structure of benzodioxole derivatives (Podda et al., 1983).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray crystallography, NMR, and DFT calculations. Studies on similar molecules, such as antipyrine-like derivatives, provide insights into intermolecular interactions, crystal packing, and the role of hydrogen bonding and π-interactions in stabilizing molecular structures (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of benzodioxole derivatives can vary significantly based on their substitution patterns. For example, electrosynthesis of poly(2,2-dimethyl-1,3-benzodioxole) demonstrates how the polymerization of benzodioxole compounds can be achieved, offering insights into their reactivity and the potential for conducting polymers (Jing-kun, 2008).

Physical Properties Analysis

The physical properties of benzodioxole derivatives, such as solubility, melting point, and crystallinity, can be crucial for their application in various fields. While specific data on this compound is not readily available, the study of related compounds provides a basis for understanding how structural variations can influence these properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding the compound's behavior in chemical reactions. The synthesis and characterisation of 3,4-dialkoxy-substituted benzo-1,3,2-dithiazolyl radicals show how modifications in the benzodioxole structure can lead to different reactivity patterns, illustrating the compound's potential versatility in organic synthesis (Alberola et al., 2010).

Wissenschaftliche Forschungsanwendungen

Electrosynthesis of Conducting Polymers

Xu Jing-kun (2008) demonstrated the electropolymerization of 2,2-dimethyl-1,3-benzodioxole in boron trifuoride diethyl etherate, leading to the novel conducting polymer poly(2,2-dimethyl-1,3-benzodioxole) with an electrical conductivity of 0.23 S cm^-1. This development indicates potential applications in the field of conducting materials and electronics Xu Jing-kun.

Insecticide Synthesis

Sumantri (2005) explored the synthesis of 5-ethyl-carbamyl-2,2-dimethyl-1,3 benzodioxoles as an insecticide, highlighting the potential for creating low-toxicity insecticides. The benzodioxole moiety's natural antioxidant activity and function as an insecticide synergist were key to this research, offering a promising approach to developing safer insecticides Sumantri.

Antiradical and Antiknock Properties

The antiradical activity of dioxolane derivatives, including 2,2-dimethyl-1,3-dioxolane, was investigated by V. B. Vol’eva et al. (2013). The study provided insights into the antiknock effects of these compounds in fuel, which is critical for improving fuel efficiency and reducing emissions V. B. Vol’eva et al..

Glycosidase Inhibition

Research by A. Baran, A. Günel, and M. Balcı (2008) on the synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) from 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole showcased its application as glycosidase inhibitors. This points to potential therapeutic applications in managing diseases related to enzyme dysfunction A. Baran, A. Günel, M. Balcı.

Dental Material Innovation

Suqing Shi and J. Nie (2007) utilized a natural component, 1,3-benzodioxole, as a coinitiator for dental resin composites, aiming to replace conventional amines. This innovative approach could lead to dental materials with improved properties and reduced toxicity Suqing Shi, J. Nie.

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2-dimethyl-4-propan-2-yl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)9-6-5-7-10-11(9)14-12(3,4)13-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDJXCHGRUOYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173933 | |

| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201166-22-5 | |

| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201166225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIMETHYL-4-ISOPROPYL-1,3-BENZODIOXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA7O19V7ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)